molecular formula C16H28O3 B1255433 (1R,2R)-3-oxo-2-pentyl-cyclopentanehexanoic acid

(1R,2R)-3-oxo-2-pentyl-cyclopentanehexanoic acid

Cat. No. B1255433
M. Wt: 268.39 g/mol
InChI Key: MTWJEFNRVOYKJI-ZIAGYGMSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1R,2R)-3-oxo-2-pentyl-cyclopentanehexanoic acid is a prostanoid.

Scientific Research Applications

Enzymatic Activity in Jasmonate Biosynthesis

(1R,2R)-3-oxo-2-pentyl-cyclopentanehexanoic acid is implicated in the enzymatic processes related to jasmonate biosynthesis, as studied in the context of 12-oxophytodienoate reductase 3 (OPR3) activity. This enzyme, identified in Arabidopsis thaliana, is involved in converting 12-oxophytodienoic acid to its corresponding cyclopentane isomer, a crucial step in jasmonate biosynthesis (Schaller et al., 2000).

Application in Asymmetric Synthesis

The compound's derivatives are used in asymmetric synthesis. For instance, a study demonstrates the use of a chiral 1,2-diaminocyclohexane derivative, closely related to (1R,2R)-3-oxo-2-pentyl-cyclopentanehexanoic acid, as a catalyst in aldol reactions. This showcases its utility in producing compounds with high enantioselectivity and good yields, an essential aspect of pharmaceutical and chemical synthesis (Xu et al., 2013).

Supramolecular Chemistry

(1R,2R)-3-oxo-2-pentyl-cyclopentanehexanoic acid and its analogs play a role in supramolecular chemistry. Studies involving O,O'-di-p-toluoyl-(2R,3R)-tartaric acid, a structurally related compound, reveal insights into the formation of supramolecular complexes and their application in optical resolutions. This highlights the relevance of such compounds in understanding molecular interactions and developing new materials (Simon et al., 2003).

Ligand Binding and Receptor Interaction

The compound's derivatives have been studied as ligands for glutamate receptors. A research work synthesizes and evaluates a series of bicyclo[1.1.1]pentane-based omega-acidic amino acids, including isomers of (1R,2R)-3-oxo-2-pentyl-cyclopentanehexanoic acid, for their affinity and selectivity at NMDA receptors. This research is crucial for understanding neurotransmission and developing neurological therapeutics (Filosa et al., 2009).

properties

Molecular Formula

C16H28O3

Molecular Weight

268.39 g/mol

IUPAC Name

6-[(1R,2R)-3-oxo-2-pentylcyclopentyl]hexanoic acid

InChI

InChI=1S/C16H28O3/c1-2-3-5-9-14-13(11-12-15(14)17)8-6-4-7-10-16(18)19/h13-14H,2-12H2,1H3,(H,18,19)/t13-,14-/m1/s1

InChI Key

MTWJEFNRVOYKJI-ZIAGYGMSSA-N

Isomeric SMILES

CCCCC[C@@H]1[C@@H](CCC1=O)CCCCCC(=O)O

Canonical SMILES

CCCCCC1C(CCC1=O)CCCCCC(=O)O

Origin of Product

United States

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